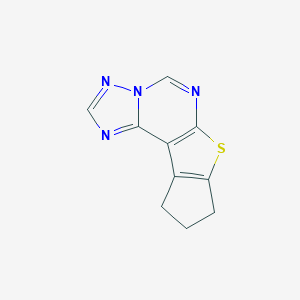![molecular formula C14H17N5O3S2 B292492 N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B292492.png)
N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea is not fully understood. However, it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It may also act by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea in lab experiments is its potential as a novel therapeutic agent for various diseases. However, a limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea. These include:
1. Further studies to understand the mechanism of action of this compound.
2. Optimization of the synthesis method to improve yield and purity.
3. Investigation of the potential use of this compound in treating other diseases such as cancer and autoimmune disorders.
4. Development of new analogs of this compound with improved pharmacological properties.
5. Clinical trials to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea has potential applications in medicinal chemistry due to its anti-inflammatory, analgesic, and antipyretic properties. While the mechanism of action is not fully understood, further research is needed to optimize its use in experimental settings and evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea involves the reaction of 2-amino-3,4,5,6,7,8-hexahydrobenzo[b]thiophene-4,7-dione with thioacetic acid followed by reaction with N-methylurea. The reaction is carried out under reflux conditions in the presence of a catalyst such as sodium methoxide.
Wissenschaftliche Forschungsanwendungen
N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea has been studied for its potential applications in medicinal chemistry. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
Molekularformel |
C14H17N5O3S2 |
|---|---|
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
2-[(3-amino-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(methylcarbamoyl)acetamide |
InChI |
InChI=1S/C14H17N5O3S2/c1-16-13(22)17-9(20)6-23-14-18-11-10(12(21)19(14)15)7-4-2-3-5-8(7)24-11/h2-6,15H2,1H3,(H2,16,17,20,22) |
InChI-Schlüssel |
HVQOCGDOTLESTF-UHFFFAOYSA-N |
SMILES |
CNC(=O)NC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1N |
Kanonische SMILES |
CNC(=O)NC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethyl 6-methyl 1-(2-fluorophenyl)-7-methyl-5-(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292409.png)
![Ethyl 7-[4-(dimethylamino)phenyl]-11-phenyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazoline-9-carboxylate](/img/structure/B292411.png)
![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-4-methylphenyl]acetamide](/img/structure/B292415.png)
![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide](/img/structure/B292416.png)
![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B292419.png)
![4-{5-ethoxy-2-[(1-methylpropylidene)amino]phenyl}-3-iminodihydro-2(3H)-furanone](/img/structure/B292421.png)
![4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone](/img/structure/B292422.png)
![3-imino-4-{2-[(1-methylethylidene)amino]phenyl}dihydro-2(3H)-furanone](/img/structure/B292423.png)
![N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-N'-phenylurea](/img/structure/B292425.png)
![2-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B292428.png)

![4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B292430.png)
![N-(4-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B292432.png)
